molecular formula C22H44O2 B1604772 Eicosyl acetate CAS No. 822-24-2

Eicosyl acetate

Cat. No. B1604772
CAS RN: 822-24-2
M. Wt: 340.6 g/mol
InChI Key: JUCOQIYAKWHGSZ-UHFFFAOYSA-N
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Description

Eicosyl acetate is a chemical compound that belongs to the family of esters. It is a long-chain fatty acid ester that is commonly found in various plants and animals. Eicosyl acetate is a colorless, odorless, and tasteless liquid that is soluble in organic solvents like ethanol, ether, and chloroform. It is widely used in the fragrance and flavor industry due to its pleasant odor and taste. Moreover, eicosyl acetate has also gained attention in scientific research due to its potential biological activities.

Scientific Research Applications

Eicosyl acetate is a chemical compound with the formula C22H44O2 . It’s also known as 1-Eicosanol, 1-acetate; 1-Eicosanol, acetat; Eicosanyl acetate; eicosyl ethanoate . The Eicosyl acetate molecule contains a total of 67 bonds . There are 23 non-H bonds , 1 multiple bond , 20 rotatable bonds , 1 double bond , and 1 ester (aliphatic) .

Eicosyl acetate is a chemical compound with the formula C22H44O2 . It’s also known as 1-Eicosanol, 1-acetate; 1-Eicosanol, acetat; Eicosanyl acetate; eicosyl ethanoate . The Eicosyl acetate molecule contains a total of 67 bonds . There are 23 non-H bonds , 1 multiple bond , 20 rotatable bonds , 1 double bond , and 1 ester (aliphatic) .

properties

IUPAC Name

icosyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCOQIYAKWHGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867635
Record name Icosyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eicosyl acetate

CAS RN

822-24-2, 68478-35-3
Record name 1-Eicosanol, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Eicosanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, C>19-alkyl esters
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068478353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, C>19-alkyl esters
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Icosyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, C>19-alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
G Tschuch, P Lindemann, A Niesen, R Csuk… - Journal of chemical …, 2005 - Springer
… For example, it estimates a melting point between 76 and 102C for eicosyl acetate, whereas … The saturated eicosyl acetate has a melting point of 41C. From data in Beilstein database (…
Number of citations: 19 link.springer.com
AM Syeda, K Riazunnisa - Data in brief, 2020 - Elsevier
The article reports data on chemical profiling by gas chromatography-mass spectrometry (GC-MS) of aqueous and methanolic leaf extracts of Madagascar periwinkle (Catharanthus …
Number of citations: 38 www.sciencedirect.com
A Ali, A Ali, MH Warsi, W Ahmad - Saudi Journal of Biological Sciences, 2021 - Elsevier
… chamaecyparissus yielded 44 chemical constituents in EAE and the major constituents were tetrapentacontane (27.15%), eicosyl acetate (8.40%), and 2-methylhexacosane (6.87%). …
Number of citations: 22 www.sciencedirect.com
E Teer, CM Knobler, C Lautz, S Wurlitzer… - The Journal of …, 1997 - pubs.aip.org
… The phase diagram of eicosyl acetate is similar to that of the fatty acids. We attribute the variations in the diagrams to the extent of hydrogen bonding between the head group and the …
Number of citations: 72 pubs.aip.org
G Marshall, E Teer, CM Knobler, M Schalke… - Colloids and Surfaces A …, 2000 - Elsevier
… 6 in which there is no offset in temperature for S-eicosyl acetate. The tilt–tilt boundaries in the C22, C20 and C18 acetates agree reasonably well with each other but in the C16 …
Number of citations: 6 www.sciencedirect.com
G Bergström, BG Svensson - Chemica Scripta, 1973 - digitalcommons.usu.edu
… lapponicus lapponicus contained hexadecanol and eicosyl acetate while B. lapponicus scandinavicus contained hexadecyl acetate and hexadecanol. Both forms also possess aliphatic…
Number of citations: 52 digitalcommons.usu.edu
P Kalo - Journal of Chromatography A, 1985 - Elsevier
… spectral and retention data of the acetates and their hydrolysis products, indicate the presence of hexadecyl acetate, Z-9-octadecenyl acetate, octadecyl acetate and eicosyl acetate in …
Number of citations: 4 www.sciencedirect.com
EO Ibnouf, MF Aldawsari, HA Waggiallah - Saudi Journal of Biological …, 2022 - Elsevier
Some types of actinomycetes produce many different secondary metabolites of fatty acids, hydrocarbons, or other compounds. Many of these products play an important role in various …
Number of citations: 8 www.sciencedirect.com
R Tang, D Wen, H Wei, N Bi - Zhongguo Zhong yao za zhi …, 1995 - europepmc.org
… Their structures have been identified as 1,2,4,5-tetrachloro-3,6- dimethoxy-benzene,docosyl alcohol, octadecyl acetate, eicosyl acetate, resveratrol and 4',7-dihydroxy-flavone on the …
Number of citations: 3 europepmc.org
M Tóth, PM Guerin, HR Buser, H Müller… - The Canadian …, 1985 - cambridge.org
In Canada, 78 of the most important weed species are introductions from Eurasia (Frankton and Mulligan 1970). Classical biological control aims to reduce the density of alien weeds …
Number of citations: 9 www.cambridge.org

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